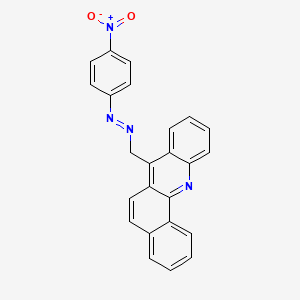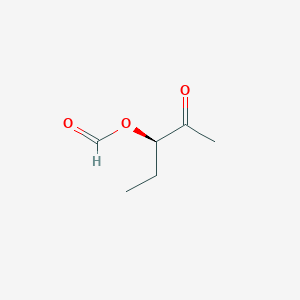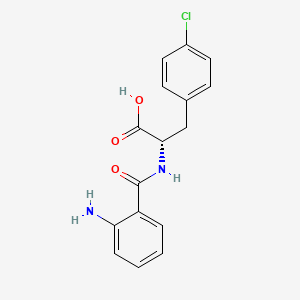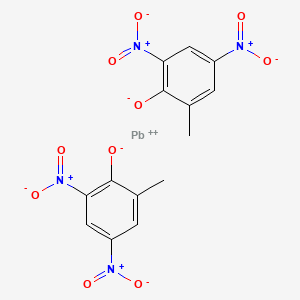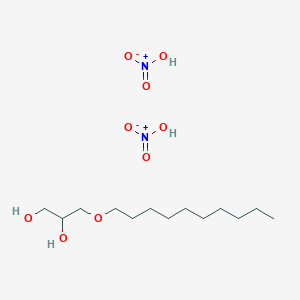
3-Decoxypropane-1,2-diol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decoxypropane-1,2-diol;nitric acid is a chemical compound that combines the properties of both an alcohol and an acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decoxypropane-1,2-diol typically involves the reaction of 1,2-diol with a decyl group under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Nitric acid can be prepared by diluting a concentrated stock solution of nitric acid with distilled water .
Industrial Production Methods
Industrial production of 3-Decoxypropane-1,2-diol involves large-scale chemical reactions using high-purity reagents and controlled conditions to ensure the consistency and quality of the product. Nitric acid is produced industrially through the Ostwald process, which involves the catalytic oxidation of ammonia to produce nitrogen dioxide, which is then absorbed in water to form nitric acid.
Analyse Chemischer Reaktionen
Types of Reactions
3-Decoxypropane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Nitric acid is a strong oxidizing agent and can participate in numerous reactions, including nitration and oxidation.
Common Reagents and Conditions
Oxidation: 3-Decoxypropane-1,2-diol can be oxidized using reagents such as sodium periodate or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: Reduction reactions typically produce alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
3-Decoxypropane-1,2-diol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Decoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative cleavage, leading to the formation of aldehydes or ketones . Nitric acid acts as a strong oxidizing agent, facilitating various chemical transformations through electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxycyclobutane-1,2-dione: Similar in structure but differs in its reactivity and applications.
1,2-Propanediol: Shares the diol functional group but has different chemical properties and uses.
Uniqueness
3-Decoxypropane-1,2-diol;nitric acid is unique due to its combination of an alcohol and an acid, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62908-50-3 |
|---|---|
Molekularformel |
C13H30N2O9 |
Molekulargewicht |
358.39 g/mol |
IUPAC-Name |
3-decoxypropane-1,2-diol;nitric acid |
InChI |
InChI=1S/C13H28O3.2HNO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;2*2-1(3)4/h13-15H,2-12H2,1H3;2*(H,2,3,4) |
InChI-Schlüssel |
ANLQLQVUGOGGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
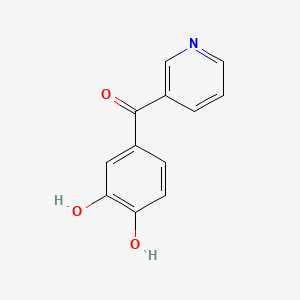
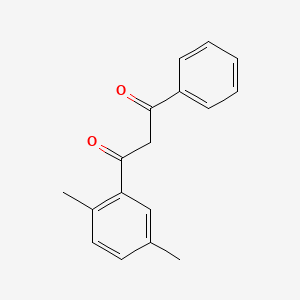
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
